5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound is noted for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. Its unique structure allows it to interact with biological systems and serve as a building block for synthesizing more complex molecules.
The compound can be identified by its Chemical Abstracts Service (CAS) number 1279219-57-6. It is classified under the category of triazole derivatives, which are known for their diverse biological activities and chemical properties. Triazoles are often utilized in pharmaceuticals due to their ability to inhibit various enzymes and interact with receptors in biological systems.
The synthesis of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves several synthetic routes that leverage the reactivity of triazole derivatives. One common method includes the cyclization of appropriate precursors, such as cyclopropyl amines and carboxylic acids, under controlled reaction conditions.
The molecular formula of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is C6H9N5O. The structural representation includes:
The InChI (International Chemical Identifier) for this compound provides a unique identifier that encodes its molecular structure for database searches.
5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) to confirm product formation and purity.
The mechanism of action of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific biological targets:
5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically exhibits:
Chemical stability and reactivity depend on environmental conditions such as pH and temperature. The compound's stability can be assessed through stress testing under various conditions.
5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has several notable applications:
The incorporation of 1,2,3-triazole cores into therapeutic agents represents a significant evolution in medicinal chemistry, driven by the scaffold’s synthetic versatility and favorable physicochemical properties. Early triazole derivatives gained prominence as antifungal agents (e.g., fluconazole), but their structural limitations spurred exploration of carboxamide-functionalized variants. A pivotal advancement emerged with Rufinamide, a 1,2,3-triazole-4-carboxamide derivative approved in 2008 for Lennox-Gastaut syndrome. Its mechanism—voltage-gated sodium channel modulation—showcased the pharmacophore’s applicability beyond anti-infectives [2] [7]. Concurrently, Carboxyamidotriazole (CAI), an L-type calcium channel blocker, demonstrated antitumor activity in chronic myelocytic leukemia models, establishing the carboxamide moiety’s role in targeting ion channels and proliferative pathways [2].
The 2010s witnessed deliberate exploitation of the triazole-4-carboxamide scaffold in antiparasitic drug discovery. Phenotypic screening against Trypanosoma cruzi identified 5-amino-1,2,3-triazole-4-carboxamides as potent inhibitors of intracellular parasites. Optimization efforts yielded compounds with >100-fold selectivity over mammalian cells and in vivo efficacy in Chagas disease models, addressing critical gaps left by toxic nitroheterocyclic drugs like benznidazole [1] [3]. Parallel work revealed derivatives with anti-biofilm activity against Gram-negative bacteria and succinate dehydrogenase inhibition in fungi, underscoring the scaffold’s broad target adaptability [2].
Table 1: Key Milestones in Triazole-4-Carboxamide Therapeutic Development
Year | Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1990s | Carboxyamidotriazole (CAI) | Oncology | First triazole-4-carboxamide to enter clinical trials for cancer; calcium signal modulation [2] |
2008 | Rufinamide | Neurology (Epilepsy) | FDA-approved for Lennox-Gastaut syndrome; sodium channel blockade [2] |
2017 | Optimized ATC series | Antiparasitic (Chagas) | Achieved >100-fold selectivity over host cells; suppressed parasite burden in vivo [1] [3] |
2020s | 5-Methyl-triazole-4-carboxamides | Antimicrobial | Potent activity against Staphylococcus aureus; biofilm disruption [2] |
5-Amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide (C₆H₉N₅O; MW 167.17 g/mol) exemplifies strategic molecular design within the triazole-4-carboxamide class. Its structure integrates three critical pharmacophoric elements:
Table 2: Impact of Substituents on Triazole-4-Carboxamide Properties
Position | Substituent | Biological Effect | Physicochemical Consequence |
---|---|---|---|
5-Position | Amino (NH₂) | Essential for anti-T. cruzi activity (pEC₅₀ >6) | Enables intramolecular H-bonding; reduces cLogD |
Methyl/Trifluoromethyl | Loss of antiparasitic activity | Increased lipophilicity; metabolic instability | |
N1-Substituent | Cyclopropyl | Improved metabolic stability | Reduced oxidative metabolism vs. benzyl; compact hydrophobicity |
tert-Butylbenzyl | High potency (pEC₅₀=7.4) but poor solubility | High chromatographic LogD (3.6) limits oral exposure | |
Carboxamide-N | Cyclopropyl | Moderate target affinity | Optimal balance: cLogD ~1.7; solubility >50 μM [1] |
Aryl (e.g., 3-Cl-phenyl) | Enhanced Hsp90 binding | Increased molecular weight; potential CYP inhibition |
The cyclopropyl moiety at the carboxamide nitrogen distinguishes this compound. Cyclopropyl’s high bond strain induces partial π-character, enhancing dipole-dipole interactions with target proteins. This is evidenced in analogues where cyclopropyl replacement with n-propyl diminishes kinase binding affinity by >10-fold [5] [8]. Additionally, the cyclopropyl group’s steric shielding protects the carboxamide carbonyl from hydrolytic enzymes, a degradation pathway prevalent in N-aryl congeners [6].
Synthetic routes to this scaffold typically involve Lewis acid-catalyzed amination (e.g., AlMe₃) of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate with cyclopropylamine, or cycloaddition of azides with α-cyano-cyclopropylcarboxamides [1] [4]. Recent advances employ continuous-flow azide-alkyne cycloadditions, improving yield and safety profiles for gram-scale synthesis [2]. The compound’s crystalline prismatic morphology (observed in analogues) facilitates purification, critical for structure-activity relationship studies targeting parasitic proteases and bacterial SOS-response pathways [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: